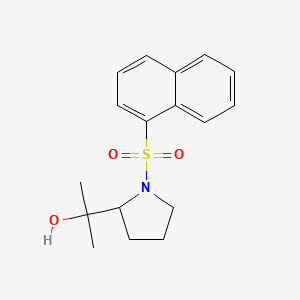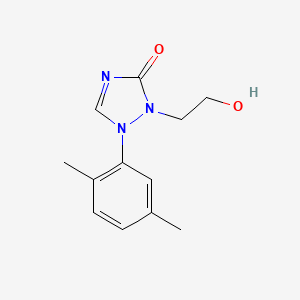![molecular formula C16H25NO3S B6641569 N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide, commonly known as SMB-115, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of SMB-115 involves its selective inhibition of certain types of ion channels. Specifically, this compound has been found to inhibit the activity of potassium channels, which play a key role in regulating the electrical activity of cells. By selectively inhibiting these channels, SMB-115 can affect a range of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of SMB-115 are varied and complex. In addition to its effects on ion channels, this compound has been found to affect neurotransmitter release, calcium signaling, and apoptosis. These effects have been studied in a range of cell types and animal models, and have shown promise for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of SMB-115 for lab experiments is its selective inhibition of potassium channels. This allows researchers to study the role of these channels in a range of physiological processes. However, there are some limitations to the use of SMB-115 in lab experiments. For example, this compound has been found to have off-target effects on other ion channels, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on SMB-115. One area of interest is the development of more selective inhibitors of potassium channels, which could provide even greater insights into the role of these channels in various physiological processes. Additionally, there is interest in studying the effects of SMB-115 on different types of cells and tissues, as well as in animal models of disease. Finally, there is potential for the development of new therapeutic agents based on the structure of SMB-115, which could have applications in the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of SMB-115 involves the reaction of 4-chloromethylbenzenesulfonamide with cyclohexylamine and 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then hydrolyzed to form SMB-115. This method has been found to be effective in producing high yields of pure SMB-115.
Applications De Recherche Scientifique
SMB-115 has been found to have a range of applications in scientific research. One of the primary uses of this compound is in the study of ion channels. SMB-115 has been found to selectively inhibit certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-4-5-13(2)16(10-12)21(19,20)17(3)15-8-6-14(11-18)7-9-15/h4-5,10,14-15,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTWRPCLQNVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
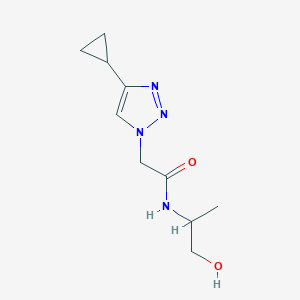
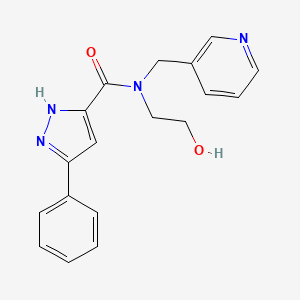
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
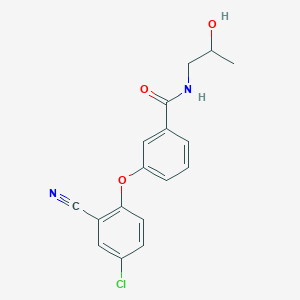
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
